PD-1/PD-L1-IN-NP19
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Overview
Description
PD-1/PD-L1-IN-NP19 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction is a crucial immune checkpoint pathway that tumors exploit to evade the immune system. By inhibiting this interaction, this compound can enhance the immune response against tumors, making it a promising candidate for cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-NP19 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
PD-1/PD-L1-IN-NP19 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
PD-1/PD-L1-IN-NP19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1/PD-L1 interaction and develop new inhibitors.
Biology: Employed in cellular assays to investigate the role of PD-1/PD-L1 in immune regulation.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly for tumors that exploit the PD-1/PD-L1 pathway to evade the immune system.
Industry: Utilized in the development of diagnostic assays and screening platforms for immune checkpoint inhibitors .
Mechanism of Action
PD-1/PD-L1-IN-NP19 exerts its effects by binding to the PD-1 or PD-L1 proteins, thereby blocking their interaction. This blockade prevents the inhibitory signals that would normally suppress T cell activity, allowing the immune system to mount a more effective response against tumor cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells. The pathway involves the recruitment of phosphatases like SHP-2, which dephosphorylate key signaling molecules, leading to the suppression of T cell activation .
Comparison with Similar Compounds
PD-1/PD-L1-IN-NP19 is unique in its high specificity and potency for inhibiting the PD-1/PD-L1 interaction. Similar compounds include:
Nivolumab: A monoclonal antibody that targets PD-1.
Pembrolizumab: Another monoclonal antibody that targets PD-1.
Atezolizumab: A monoclonal antibody that targets PD-L1.
Durvalumab: A monoclonal antibody that targets PD-L1.
Small molecule inhibitors: Other small molecule inhibitors targeting the PD-1/PD-L1 interaction, such as CH-4 and its analogs .
This compound stands out due to its small molecule nature, which offers advantages in terms of oral bioavailability and ease of synthesis compared to monoclonal antibodies .
Properties
IUPAC Name |
2-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31ClN2O4/c1-22-26(13-8-14-28(22)25-11-5-4-6-12-25)21-40-31-17-30(39-20-24-10-7-9-23(15-24)18-35)27(16-29(31)34)19-36-33(2,3)32(37)38/h4-17,36H,19-21H2,1-3H3,(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPKZNFXWGTUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C)(C)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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